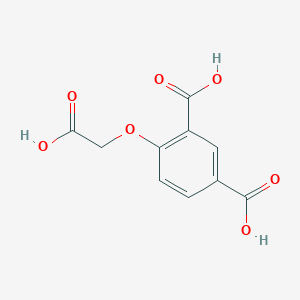
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of three carboxyl groups attached to a benzene ring, with one of the carboxyl groups being linked through a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(carboxymethoxy)benzene-1,3-dicarboxylic acid typically involves the esterification of 1,3,5-trihydroxybenzene with chloroacetic acid, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Alcohols, aldehydes, and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the development of fluorescent probes and sensors for detecting specific biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 4-(carboxymethoxy)benzene-1,3-dicarboxylic acid depends on its specific application. In the context of fluorescent probes, the compound can interact with target molecules through hydrogen bonding, π-π interactions, and electrostatic interactions. These interactions can lead to changes in the fluorescence properties of the compound, enabling the detection of target molecules.
In drug delivery systems, the compound can form stable complexes with drugs, facilitating their transport and release at specific sites within the body. The molecular targets and pathways involved in these processes vary depending on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
4-(Carboxymethoxy)benzene-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
- 1,2-Benzenedicarboxylic acid (Phthalic acid)
- 1,4-Benzenedicarboxylic acid (Terephthalic acid)
- 1,3,5-Tris(carboxymethoxy)benzene acid
Uniqueness: The presence of the carboxymethoxy group in this compound distinguishes it from other benzenedicarboxylic acids. This unique functional group imparts specific chemical properties, such as increased solubility and reactivity, making it suitable for specialized applications in materials science and chemical synthesis .
Propriétés
Numéro CAS |
25357-94-2 |
|---|---|
Formule moléculaire |
C10H8O7 |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
4-(carboxymethoxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O7/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)(H,15,16) |
Clé InChI |
VYECMDHWFWJSNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)C(=O)O)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


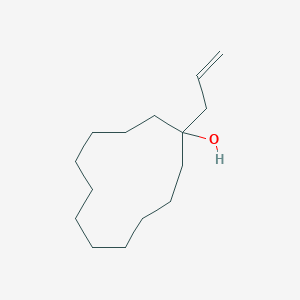

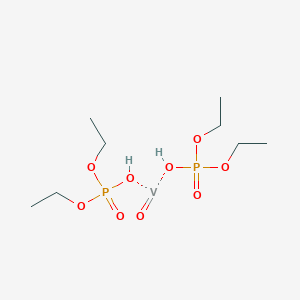
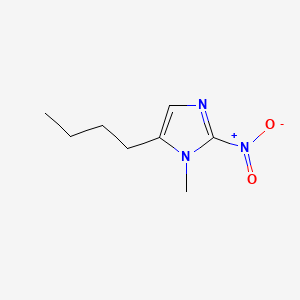
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
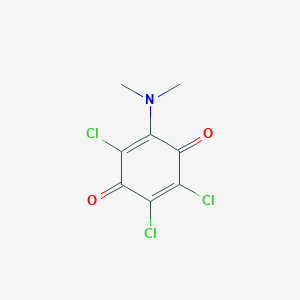

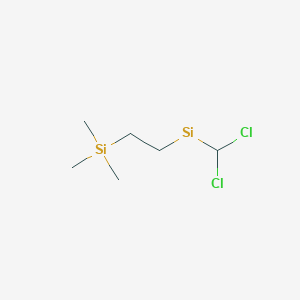
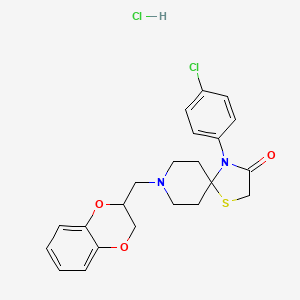
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)

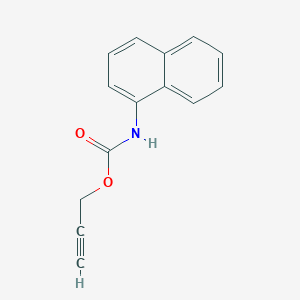

![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)
